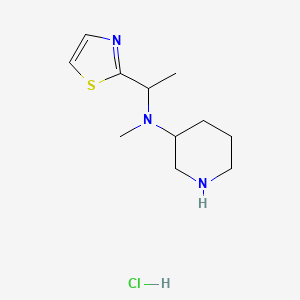

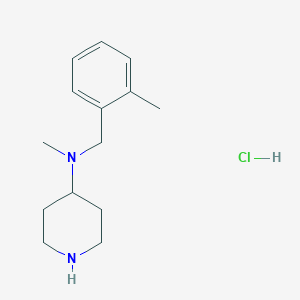

3-o-Tolyloxetan-3-amine hydrochloride

Overview

Description

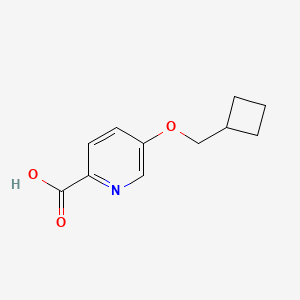

3-o-Tolyloxetan-3-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO . It is used for research and development .

Chemical Reactions Analysis

Amines, including 3-o-Tolyloxetan-3-amine hydrochloride, generally undergo several types of reactions. They can be alkylated by reaction with a primary alkyl halide. Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts. Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Scientific Research Applications

Functionalization of Surfaces

Aminosilanes are utilized to functionalize silica surfaces, addressing the challenge of maintaining surface functionality in aqueous media. The hydrolytic stability of aminosilane-derived layers is influenced by the reaction conditions and the structural features of the aminosilanes. Denser silane layers prepared in anhydrous toluene exhibit greater hydrolytic stability, suggesting applications in creating stable, functional coatings on various substrates (Smith & Chen, 2008).

Electrochemical Degradation of Aromatic Amines

The electrochemical oxidation of aromatic amines using boron-doped diamond electrodes shows effective degradation of these compounds, with significant reductions in chemical oxygen demand and total organic carbon. This research indicates the potential for treating aromatic amine pollutants in wastewater through electrochemical methods (Pacheco et al., 2011).

Antineoplastic Agents

Research into the synthesis and biological evaluation of certain amine derivatives explores their application as antineoplastic agents, highlighting the potential of these compounds in cancer treatment. The study demonstrates the inhibitory effects of these compounds on cancer cell growth and their interaction with tubulin polymerization, suggesting a mechanism of action for therapeutic use (Pettit et al., 2003).

Antibiofouling Nanofiltration Membranes

The development of antibiofouling nanofiltration membranes using siloxane monomers for water desalting and purification exemplifies the application of aminosilane derivatives in improving membrane technologies. These membranes demonstrate low surface roughness, high hydrophilicity, and excellent thermal and mechanical stability, suitable for diversified applications in water treatment (Singh et al., 2012).

Ophthalmic Drug Delivery

The synthesis of poly(acrylic acid)-poly(ethylene glycol) nanoparticles for ophthalmic drug delivery showcases the use of amines in creating nanocarriers for drugs. These nanoparticles are designed to optimize drug-loading capacity and release kinetics, demonstrating the potential for targeted drug delivery systems (Vasi et al., 2014).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin, the skin should be rinsed with water. If it comes in contact with eyes, the eyes should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted immediately .

properties

IUPAC Name |

3-(2-methylphenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8-4-2-3-5-9(8)10(11)6-12-7-10;/h2-5H,6-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWGRSIWXZCDSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(COC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1322200-82-7 | |

| Record name | 3-Oxetanamine, 3-(2-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1322200-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone hydrochloride](/img/structure/B3027456.png)

![tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B3027457.png)

![Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester](/img/structure/B3027459.png)